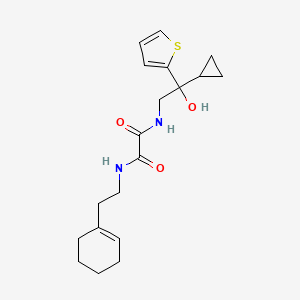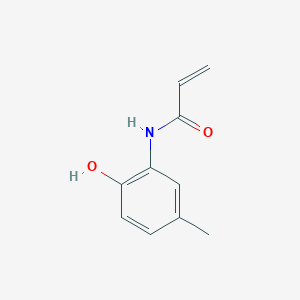
N-(2-hydroxy-5-methylphenyl)acrylamide
カタログ番号 B2734218
CAS番号:
91950-00-4
分子量: 177.203
InChIキー: HAONKLOXQKUBPK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
Synthesis Analysis
While specific synthesis methods for “N-(2-hydroxy-5-methylphenyl)acrylamide” were not found, a related compound, (2-Hydroxy-5-methylphenyl)-(2-bromophenyl)methanone, was synthesized and its structure investigated by X-ray crystallography . The synthesis involved microwave irradiation and the product was extracted into ether .科学的研究の応用
Corrosion Inhibition
- Synthesis and Characterization of Acrylamide Derivatives for Corrosion Inhibition : A study explored synthetic acrylamide derivatives' effectiveness as corrosion inhibitors for copper in nitric acid solutions. These derivatives demonstrated significant corrosion inhibition, attributed to their mixed-type inhibitory properties and adherence to the Langmuir adsorption isotherm, with experimental and theoretical findings supporting their potential application in corrosion protection (Ahmed Abu-Rayyan et al., 2022).
Polymer Science and Drug Delivery
- RAFT Polymerization of N-isopropylacrylamide : A study reported on the controlled polymerization of N-isopropylacrylamide, highlighting the potential for creating thermoresponsive polymers suitable for drug delivery applications. This research provides a foundation for developing polymers with specific properties for targeted therapeutic applications (Anthony J Convertine et al., 2004).
Hydrogel Applications
- Design of High-Toughness Polyacrylamide Hydrogels : Research into hydrophobically modified polyacrylamide hydrogels revealed their potential for creating materials with extensive extensibility and toughness. Such hydrogels could find applications in biomedical fields, including tissue engineering and wound healing (Suzan Abdurrahmanoğlu et al., 2009).
Toxicology and Safety
- Metabolism and Hemoglobin Adduct Formation of Acrylamide in Humans : This study provided insights into the metabolism of acrylamide in humans, comparing oral and dermal administration routes. Understanding acrylamide's metabolic pathways is crucial for assessing its toxicological impact and for the safety evaluation of materials containing acrylamide (T. Fennell et al., 2005).
Environmental and Analytical Chemistry
- Color Indicator for Supramolecular Polymer Chemistry : This study introduced the use of phenolphthalein-containing copolymers for environmental and analytical applications, showcasing how chemical modifications can impart specific functionalities to polymers for sensing and detection purposes (C. Fleischmann et al., 2013).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-3-10(13)11-8-6-7(2)4-5-9(8)12/h3-6,12H,1H2,2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAONKLOXQKUBPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-5-methylphenyl)acrylamide | |
Synthesis routes and methods
Procedure details


To a solution of 2-amino-4-methylphenol (5 g, 40.6 mmol) and pyridine (5 ml, 62 mmol) in methylene chloride (70 ml) was added dropwise a solution of acryloyl chloride (4 ml, 50 mmol) in methylene chloride (30 ml) under ice-cooling. The reaction mixture was stirred at 0° C. for 2 hours. To the reaction mixture was added water, and the mixture was stirred at room temperature for 30 minutes, extracted with methylene chloride, washed with a saturated aqueous solution of sodium hydrogencarbonate and saturated brine and dried over anhydrous magnesium sulfate. The solvent was distilled off, and thus obtained brown oil was purified by column chromatography on silica gel to give a pale yellow prismatic crystals. Yield 1.55 g (22%).






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

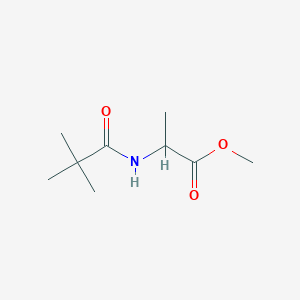
![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2734137.png)
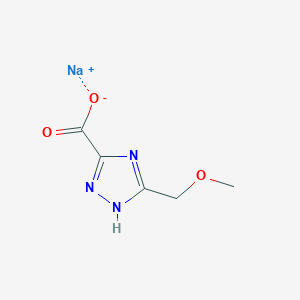
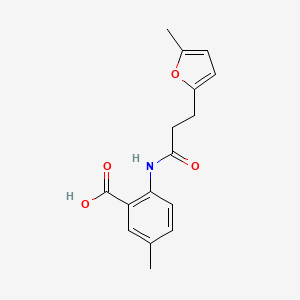
![Ethyl 4-{4-[(2,4-dimethylphenyl)amino]pteridin-2-yl}piperazinecarboxylate](/img/structure/B2734142.png)
![tert-butyl N-[2-(1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B2734144.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2734145.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(2-morpholinoethyl)propanamide hydrochloride](/img/structure/B2734146.png)
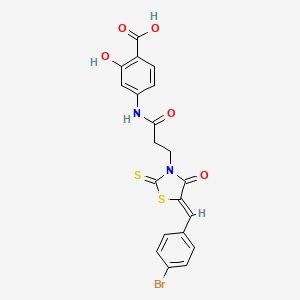
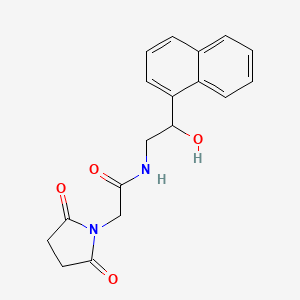

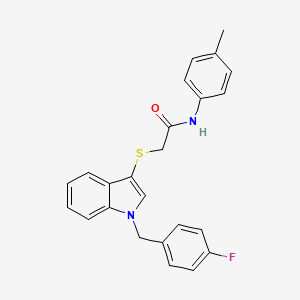
![1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea](/img/structure/B2734156.png)
